molecular formula C12H16ClN3O2S B4267061 2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Cat. No.: B4267061
M. Wt: 301.79 g/mol
InChI Key: DXFMKXMGWGWVBW-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is an organic compound with the molecular formula C12H16ClN3O2S. This compound is known for its unique chemical structure, which includes a chlorinated phenoxy group and a hydrazinecarbothioamide moiety. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chloro-2-methylphenol.

    Formation of Intermediate: The phenol undergoes a reaction with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid.

    Hydrazine Derivative Formation: The propanoic acid derivative is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propanoic acid: A precursor in the synthesis of the target compound.

    N-methylhydrazinecarbothioamide: Another key intermediate in the synthesis.

Uniqueness

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is unique due to its combined structural features of a chlorinated phenoxy group and a hydrazinecarbothioamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-(4-chloro-2-methylphenoxy)propanoylamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-7-6-9(13)4-5-10(7)18-8(2)11(17)15-16-12(19)14-3/h4-6,8H,1-3H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMKXMGWGWVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
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2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

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